6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine atoms at the 6 and 2 positions of the imidazo[1,2-A]pyridine ring system. It is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide typically involves the bromination of imidazo[1,2-A]pyridine derivatives. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours . Another approach involves microwave irradiation, which offers a more efficient and straightforward method for preparing imidazo[1,2-A]pyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazo[1,2-A]pyridine derivatives, while oxidation reactions can produce imidazo[1,2-A]pyridine N-oxides.
Scientific Research Applications
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: A pyridine derivative with similar reactivity and applications.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Another imidazo[1,2-A]pyridine derivative with distinct structural features.
2-(Bromomethyl)-6-chloroimidazo[1,2-A]pyridine hydrobromide: A compound with additional chlorine substitution, offering different reactivity.
Uniqueness
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical synthesis. This dual substitution allows for the formation of a wide range of derivatives and functionalized compounds, making it a valuable tool in organic and medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2.BrH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCWPXMFHFLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.